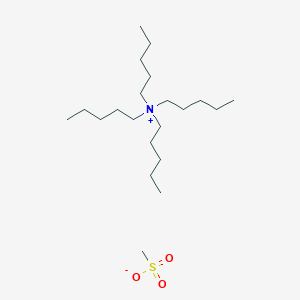

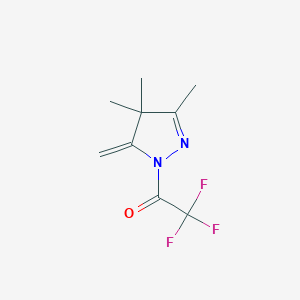

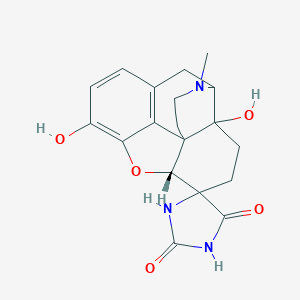

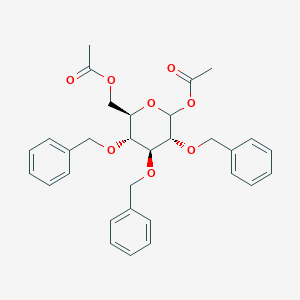

![molecular formula C8H7NO2 B043675 6-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-83-9](/img/structure/B43675.png)

6-Methylfuro[3,2-c]pyridine 5-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound. It is related to Pyridine-N-oxide, which is a colorless, hygroscopic solid and is the product of the oxidation of pyridine . It also has a relationship with furo[3,2-c]pyridine .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . Another method involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate .Molecular Structure Analysis

Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles . Pyridine is much like benzene in its π electron structure .Chemical Reactions Analysis

Pyridine N-oxides can participate in various reactions. They can act as oxidants in various oxidation reactions . The Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate gave ethyl 2-ethoxy-6-methylnicotinoylacetate, which was converted to 3-bromo-acetyl-6-niethyl-2-pyridone by heating with bromine in 48% hydrobromic acid .Future Directions

The future research directions could involve the synthesis of novel analogs of 6-Methylfuro[3,2-c]pyridine 5-oxide with enhanced properties. Theoretical evaluations of nonlinear optical (NLO) properties, frontier molecular orbital (FMO) parameters, natural bond orbital (NBO) characteristics, and molecular electrostatic potential (MESP) surface analysis, along with natural population analysis (NPA) studies, could provide clues for the synthesis of novel analogs .

properties

IUPAC Name |

6-methyl-5-oxidofuro[3,2-c]pyridin-5-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-4-8-7(2-3-11-8)5-9(6)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYWWMVRWHJCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CO2)C=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylfuro[3,2-c]pyridine 5-oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.